molecular formula C6H17NSi B7803531 Silanamine, N,N-diethyl-1,1-dimethyl-

Silanamine, N,N-diethyl-1,1-dimethyl-

Cat. No.: B7803531
M. Wt: 131.29 g/mol
InChI Key: KYIHWAKEVGKFOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Silanamine, N,N-diethyl-1,1-dimethyl- can be synthesized through the reaction of chlorodimethylsilane with diethylamine . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

Chlorodimethylsilane+DiethylamineSilanamine, N,N-diethyl-1,1-dimethyl-+Hydrochloric Acid\text{Chlorodimethylsilane} + \text{Diethylamine} \rightarrow \text{Silanamine, N,N-diethyl-1,1-dimethyl-} + \text{Hydrochloric Acid} Chlorodimethylsilane+Diethylamine→Silanamine, N,N-diethyl-1,1-dimethyl-+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of Silanamine, N,N-diethyl-1,1-dimethyl- involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Silanamine, N,N-diethyl-1,1-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silanes.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as are often used.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silanamine, N,N-diethyl-1,1-dimethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silanamine, N,N-diethyl-1,1-dimethyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence catalytic processes in chemical reactions. Additionally, its ability to modify surfaces and interfaces makes it valuable in material science and nanotechnology .

Comparison with Similar Compounds

  • Dimethylsilyldiethylamine
  • Diethylaminodimethylsilane
  • N,N-Diethyldimethylsilanamine

Uniqueness: Silanamine, N,N-diethyl-1,1-dimethyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

N-dimethylsilyl-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NSi/c1-5-7(6-2)8(3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIHWAKEVGKFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13686-66-3
Record name N,N-Diethyl-1,1-dimethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13686-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanamine, N,N-diethyl-1,1-dimethyl-
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